tert-Butyl 11-aminoundecanoate
Overview
Description
tert-Butyl 11-aminoundecanoate: is a compound that serves as a PROTAC linker, which refers to the PEG composition. It is used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras). PROTACs are molecules that contain two different ligands connected by a linker; one ligand is for an E3 ubiquitin ligase, and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Mechanism of Action
Target of Action
Tert-Butyl 11-aminoundecanoate is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTACs it helps form .
Mode of Action
The compound serves as a linker in PROTACs, connecting two different ligands . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . This brings the target protein in close proximity to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the formation of PROTACs, this compound enables the selective degradation of specific target proteins .
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . By forming PROTACs that bind to specific proteins and an E3 ubiquitin ligase, it facilitates the ubiquitination and subsequent degradation of the target proteins . This can lead to changes in cellular processes that the degraded proteins were involved in.
Biochemical Analysis
Biochemical Properties
tert-Butyl 11-aminoundecanoate plays a significant role in biochemical reactions as it is used in the synthesis of PROTACs . These PROTACs leverage the cellular ubiquitin-proteasome system for the selective elimination of target proteins . The nature of these interactions involves the binding of one ligand to an E3 ubiquitin ligase and the other ligand to a specific protein .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily through the PROTACs it helps to form . These PROTACs influence cell function by selectively degrading target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is through its role in the formation of PROTACs . These PROTACs exert their effects at the molecular level by binding to an E3 ubiquitin ligase and a specific protein . This leads to the selective degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 11-aminoundecanoate can be synthesized through a series of chemical reactions. The general synthetic route involves the esterification of 11-aminoundecanoic acid with tert-butyl alcohol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 11-aminoundecanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other derivatives.
Scientific Research Applications
tert-Butyl 11-aminoundecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a PROTAC linker in the synthesis of PROTAC molecules, which are used to study protein degradation.
Biology: Employed in the development of targeted protein degradation therapies.
Medicine: Investigated for its potential in drug discovery and development, particularly in targeting disease-causing proteins.
Industry: Utilized in the production of specialized chemicals and materials
Comparison with Similar Compounds
- tert-Butyl 11-aminododecanoate
- tert-Butyl 11-aminononanoate
- tert-Butyl 11-aminodecanoate
Comparison: tert-Butyl 11-aminoundecanoate is unique due to its specific chain length and functional groups, which make it particularly suitable as a PROTAC linker. Compared to similar compounds, it offers optimal flexibility and stability, enhancing the efficiency of PROTAC molecules in targeting and degrading specific proteins .
Properties
IUPAC Name |
tert-butyl 11-aminoundecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2/c1-15(2,3)18-14(17)12-10-8-6-4-5-7-9-11-13-16/h4-13,16H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMMJNALIIDDRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220851-29-6 | |
Record name | tert-butyl 11-aminoundecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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